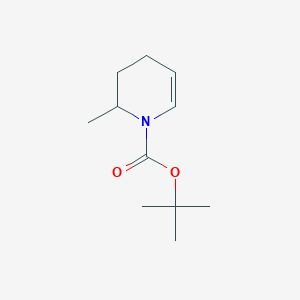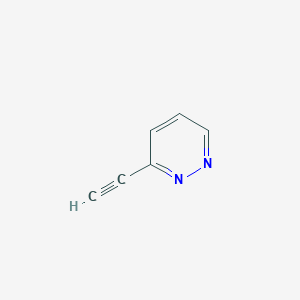
3-(3-Fluoropropoxy)benzoic acid
Übersicht
Beschreibung
3-(3-Fluoropropoxy)benzoic acid is an organic compound. It is a white to light yellow crystal powder that poses a significantly acidic nature . It is used as an intermediate in organic synthesis and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 3-(3-Fluoropropoxy)benzoic acid or similar compounds often involves the use of benzoic acid derivatives . For example, colloidal covalent organic framework (COF) synthesis enables morphological control of crystallite size and shape . In another study, fourteen novel compounds having benzoic acid as acidic head, hydrazone as linker and substituted diaryl sulfanyl/aryl-cyclohexylsulfanyl as a hydrophobic tail were synthesized .Molecular Structure Analysis
The molecular structure of 3-(3-Fluoropropoxy)benzoic acid contains a total of 25 bond(s); 14 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s) and 1 ether(s) (aromatic) .Wissenschaftliche Forschungsanwendungen
3-(3-Fluoropropoxy)benzoic acid is a specialized chemical compound that has various applications in scientific research. Its structure comprises a benzoic acid moiety linked to a fluoropropoxy group, suggesting its potential utility in synthesizing pharmacological agents, exploring novel material properties, or serving as an intermediate in organic synthesis. Despite its significance, direct studies specifically highlighting the applications of 3-(3-Fluoropropoxy)benzoic acid are limited. However, insights can be drawn from research on related benzoic acid derivatives and fluorinated compounds, emphasizing their roles in medical, environmental, and material science domains.
Pharmacological Potential
Benzoic acid derivatives, including structures related to 3-(3-Fluoropropoxy)benzoic acid, have been extensively studied for their pharmacological properties. For instance, benzoic acid and its derivatives are recognized for their antimicrobial and antifungal capacities, implying potential applications in developing new therapeutic agents (Mao, X., Yang, Qing, Chen, Daiwen, Yu, B., & He, Jun, 2019). Moreover, the fluorination of organic compounds, a feature in 3-(3-Fluoropropoxy)benzoic acid, is known to enhance the biological activity and metabolic stability of pharmaceuticals, suggesting its utility in drug design and development.
Material Science and Environmental Applications
In material science, fluorinated compounds, akin to 3-(3-Fluoropropoxy)benzoic acid, offer unique properties such as high thermal stability and resistance to solvents and acids, which are valuable in creating advanced polymers and coatings (Garg, K. K., & Prasad, B., 2017). These attributes can be instrumental in developing new materials with specific desired features, including biocompatibility, environmental resistance, and application in sustainable technologies.
Biodegradation and Toxicity Studies
Studies focusing on the environmental impact and biodegradation of benzoic acid derivatives provide insights into the ecological implications of using such compounds. The research on microbial degradation of polyfluoroalkyl chemicals, for example, helps understand the environmental fate of fluorinated compounds, including potential by-products and their toxicity, which is crucial for assessing the environmental safety of new fluorinated derivatives (Liu, Jinxia, & Avendaño, Sandra Mejia, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-fluoropropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUWPJNZLQVIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoropropoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



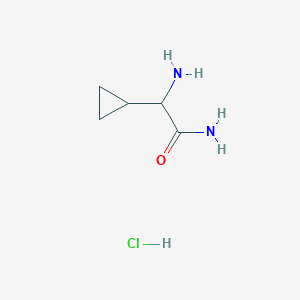

![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)
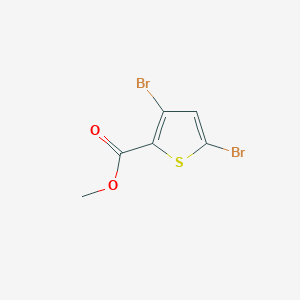
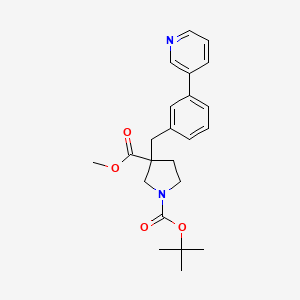
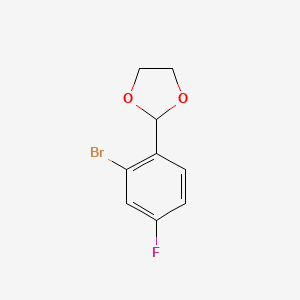
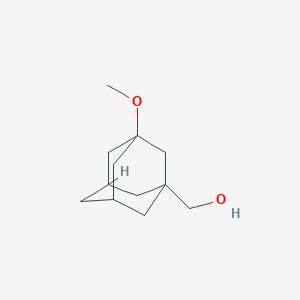

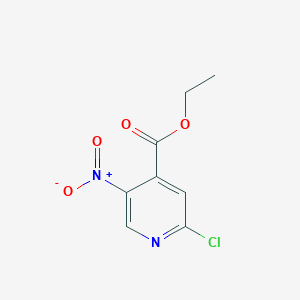

![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)
